![molecular formula C8H9ClN2O3 B1478935 5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 1859314-07-0](/img/structure/B1478935.png)
5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
The compound “5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a type of pyrrole derivative . Pyrrole derivatives are often used in the synthesis of various organic compounds, including polymers .
Synthesis Analysis
The synthesis of such compounds often involves the (3+2) cycloaddition reaction of a variety of azomethine ylides with maleimides . This method allows for the assembly of skeletons of many alkaloids and their analogs .Molecular Structure Analysis
The molecular structure of this compound is complex, as it includes a pyrrole ring, which is a five-membered aromatic heterocycle .Chemical Reactions Analysis
The chemical reactions involving this compound are typically cycloaddition reactions. These reactions are one of the most effective methods for accessing pyrrolidines .Scientific Research Applications
I have conducted a search for the scientific research applications of “5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione,” but it appears that specific applications for this compound are not readily available in the public domain. The information found mostly pertains to the synthesis and reactions of related compounds. Below are some potential fields of research where similar compounds have been studied:
Cycloaddition Reactions
Compounds like the one are often used in cycloaddition reactions to construct tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones. These reactions are valuable for creating complex molecular structures with potential applications in pharmaceuticals and materials science .
Synthetic Routes
There is research on new synthetic routes to polyfunctional pyrroles, which could be relevant to your compound. These methods involve cyclization reactions that could potentially be applied to synthesize derivatives of your compound with unique properties .
Pyrrole Synthesis
The compound may be used in the synthesis of pyrroles, which are important heterocyclic structures found in many natural products and drugs. The Paal-Knorr pyrrole condensation is one such method that could potentially involve your compound .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in the development of covalent organic frameworks (cofs) for photocatalysis .
Mode of Action
The compound, as part of a covalent organic framework, interacts with sunlight, absorbing a wide range from 200 nm to 900 nm (ultraviolet-visible-near infrared light) . This absorption capacity is enhanced by the introduction of the thiophene functional group into the electron acceptor units .
Biochemical Pathways
The compound plays a crucial role in the photocatalytic activity of covalent organic frameworks. It contributes to the selective coupling of benzylamine, a target reactant, showing high photocatalytic conversion of 99% and selectivity of 98% in 20 minutes . The compound also exhibits the universality of photocatalytic selective coupling of other imine derivatives with 100% conversion efficiency .
Result of Action
The result of the compound’s action is the efficient utilization of sunlight for photocatalysis, leading to high conversion rates of target reactants . This makes it a valuable component in the development of highly active materials for solar-driven photocatalysis .
Action Environment
Environmental factors such as light intensity and wavelength can influence the compound’s action, efficacy, and stability. The compound’s performance is optimized under a wide range of sunlight, from ultraviolet to near-infrared light .
properties
IUPAC Name |
5-(2-chloroacetyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c9-1-6(12)11-2-4-5(3-11)8(14)10-7(4)13/h4-5H,1-3H2,(H,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUILZRQLHJQMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=O)CCl)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478854.png)

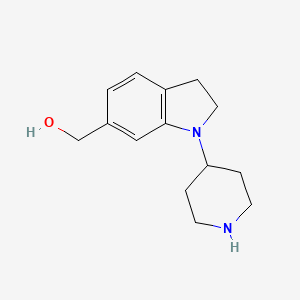
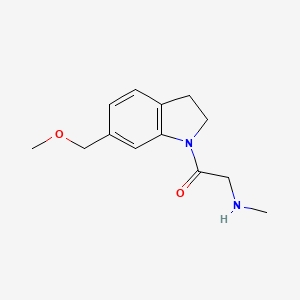
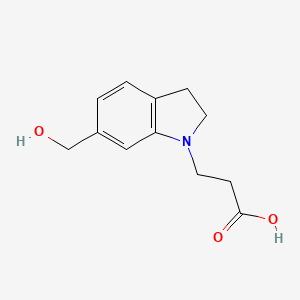
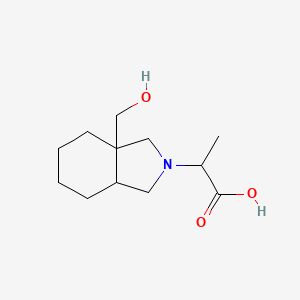
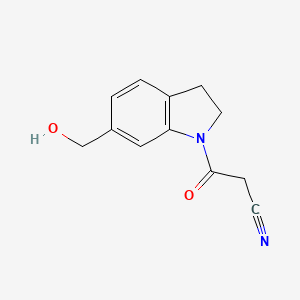
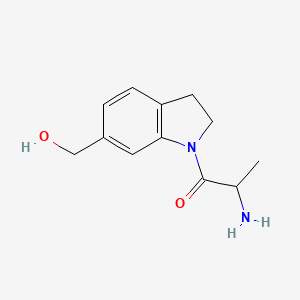
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine](/img/structure/B1478868.png)
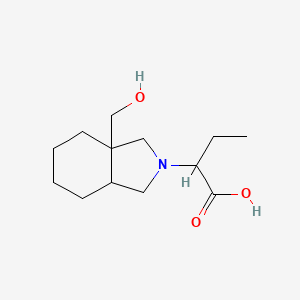
![(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478872.png)
![1-(6-chloropyrimidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1478873.png)
![5-(2-azidoacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478874.png)
![5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478875.png)